Clopenthixol

描述

A thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.

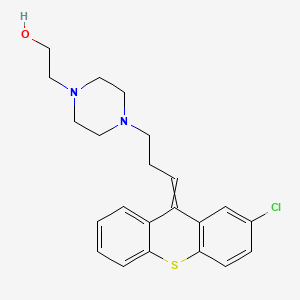

Structure

3D Structure

属性

IUPAC Name |

2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPIAZLQTJBIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048223 | |

| Record name | Clopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-24-1 | |

| Record name | Clopenthixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=982-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neuropharmacological Profile of Clopenthixol: A Technical Guide to its Pharmacodynamics and Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopenthixol, a first-generation typical antipsychotic of the thioxanthene class, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems in the central nervous system. This technical guide provides an in-depth exploration of the pharmacodynamics and neurobiology of this compound, with a focus on its active isomer, zuthis compound. We present a comprehensive overview of its receptor binding affinities, downstream signaling sequelae, and the experimental methodologies employed to elucidate these properties. Quantitative binding data are systematically tabulated for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in neuropharmacology and antipsychotic drug development.

Pharmacodynamics: Receptor Binding Profile

This compound's antipsychotic activity is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[1][2][3] However, its clinical efficacy and side-effect profile are significantly influenced by its interactions with a broader range of neuroreceptors. Zuthis compound, the active cis-isomer of this compound, demonstrates high affinity for α1-adrenergic and serotonin 5-HT2A receptors.[2][4] Its affinity is weaker for histamine H1 receptors and considerably lower for muscarinic cholinergic and α2-adrenergic receptors.[2][3][4]

Quantitative Receptor Binding Affinities

The binding affinities of zuthis compound for various key neurotransmitter receptors are summarized in the table below. These inhibition constants (Ki) are crucial for understanding the drug's potency at each target and predicting its pharmacological effects.

| Receptor Target | Ligand | Ki (nM) | Reference(s) |

| Dopamine D1 | 9.8 | [5] | |

| Dopamine D2 | 1.5 | [5] | |

| Serotonin 5-HT2A | 7.6 | [5] | |

| Serotonin 5-HT6 | 3 | [5] | |

| α1-Adrenergic | 33 | [5] | |

| Histamine H1 | 169 | [5] | |

| α2-Adrenergic | >4300 | [5] |

Neurobiology: Signaling Pathways

This compound's antagonist activity at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades, leading to its antipsychotic effects and associated side effects.

Dopamine D1 and D2 Receptor Signaling

This compound's primary mechanism of action involves the blockade of both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.

Serotonin 5-HT2A Receptor Signaling

This compound's blockade of 5-HT2A receptors, which are Gq-coupled, is thought to contribute to its atypical properties, including a lower incidence of extrapyramidal symptoms compared to more selective D2 antagonists.

α1-Adrenergic Receptor Signaling

Antagonism at α1-adrenergic receptors, which are also Gq-coupled, is associated with side effects such as orthostatic hypotension and sedation.

References

- 1. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Clopenthixol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological and Structural Determinants of a Classic Antipsychotic

Introduction

Clopenthixol is a typical antipsychotic medication belonging to the thioxanthene class, first introduced in the 1960s.[1] It has been a mainstay in the treatment of schizophrenia and other psychotic disorders for decades. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel antipsychotics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological targets, the structural motifs crucial for its activity, and the experimental methodologies used in its evaluation.

Core Structure and Isomerism

This compound is a thioxanthene derivative characterized by a tricyclic ring system with a sulfur atom in the central ring and a piperazinylethanol side chain attached to the exocyclic double bond. A key feature of this compound is the existence of geometric isomers, the (Z) and (E) isomers, arising from the configuration around the double bond. The pharmacologically active isomer is the (Z)-isomer, known as zuthis compound.[1] The (E)-isomer is significantly less active. This compound itself is a mixture of these two isomers.[1]

Mechanism of Action and Pharmacological Profile

The antipsychotic effects of this compound are primarily attributed to its antagonist activity at dopamine D1 and D2 receptors.[2] Additionally, it exhibits high affinity for serotonin 5-HT2A receptors and α1-adrenergic receptors.[2] Its activity at other receptors, such as histamine H1 receptors, is weaker and contributes to its side-effect profile, including sedation.[2]

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the receptor binding affinities of this compound and its active isomer, zuthis compound. The data is presented as Ki values (nM), which represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | Histamine H1 (Ki, nM) |

| Zuthis compound | Equal affinity to D2[3] | 1.4[4] | High Affinity[2] | High Affinity[2] | Weaker Affinity[2] |

| This compound | Equal affinity to D2[3] | Not specified, half as active as zuthis compound[1] | Not specified | Not specified | Not specified |

Structure-Activity Relationship (SAR) Studies

-

Isomerism: As mentioned, the cis or (Z)-configuration of the side chain relative to the chlorine substituent on the thioxanthene ring is crucial for high neuroleptic potency. The trans or (E)-isomer is substantially less active.

-

Substitution on the Thioxanthene Ring: An electron-withdrawing group at the 2-position of the thioxanthene ring system, such as the chlorine atom in this compound, is essential for potent dopamine receptor antagonism.

-

The Alkylidene Side Chain: The three-carbon propylidene chain connecting the tricyclic system to the piperazine ring is the optimal length for antipsychotic activity. Altering this chain length generally leads to a decrease in potency.

-

The Piperazine Moiety: The piperazine ring is a common feature in many antipsychotic drugs and is important for interaction with the target receptors.

-

The Terminal Hydroxyethyl Group: The β-hydroxyethyl group on the piperazine ring contributes to the neuroleptic potency of this compound. Compounds with a β-hydroxyethylpiperazinopropyl side chain are generally more potent than those with a dimethylaminopropyl side chain.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its interaction with the downstream signaling cascades of its primary receptor targets.

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.

Serotonin 5-HT2A Receptor Signaling

This compound's antagonism of 5-HT2A receptors blocks the serotonin-induced activation of the Gq/11 signaling pathway. This prevents the hydrolysis of PIP2 into IP3 and DAG, thereby reducing intracellular calcium release and Protein Kinase C (PKC) activation.

Caption: Serotonin 5-HT2A Receptor Signaling and this compound Blockade.

Experimental Protocols

The evaluation of this compound and its analogs relies on a battery of in vitro and in vivo assays to determine their pharmacological properties.

In Vitro: Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogs for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptors) or from specific brain regions (e.g., striatum for D2 receptors) are prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound analog).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo: Rodent Catalepsy Test

This behavioral assay is widely used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs, which are primarily mediated by D2 receptor blockade in the nigrostriatal pathway.

Objective: To assess the cataleptic potential of this compound analogs in rodents.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

-

Catalepsy Assessment (Bar Test): At specific time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised to a specific height (e.g., 9 cm).

-

Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded. A predetermined cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle control group. A significant increase in descent latency is indicative of catalepsy.

References

In Vitro Metabolism of Clopenthixol by CYP2D6 and CYP3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopenthixol, a typical antipsychotic of the thioxanthene class, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2D6 and, to a lesser extent, CYP3A4. This guide provides a comprehensive overview of the in vitro studies that have established the roles of these two key enzymes in the biotransformation of this compound. While the involvement of CYP2D6 and CYP3A4 is well-documented through inhibition studies in human liver microsomes, specific quantitative kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are not widely reported in publicly available literature.

This document details the established metabolic pathways, including N-dealkylation and S-oxidation, and outlines the experimental protocols typically employed for in vitro drug metabolism studies. It also presents the available qualitative and semi-quantitative data in a structured format to aid in the understanding of this compound's metabolic profile. The provided diagrams illustrate the key metabolic transformations and a general workflow for conducting in vitro metabolism research. This guide is intended to be a valuable resource for professionals in drug development and pharmacology, offering insights into the critical aspects of this compound's metabolism that influence its pharmacokinetics and potential for drug-drug interactions.

Introduction

This compound is a thioxanthene antipsychotic used in the treatment of schizophrenia and other psychotic disorders. As with many centrally acting agents, its efficacy and safety profile are significantly influenced by its pharmacokinetic properties, particularly its metabolism. The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary route of metabolism for a vast number of xenobiotics, including this compound. Understanding which specific CYP isoforms are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms, and for the overall development of safer and more effective therapeutic regimens.

In vitro studies using human-derived materials, such as liver microsomes and recombinant enzymes, are fundamental in identifying the metabolic pathways of a drug candidate. For this compound, in vitro research has pinpointed CYP2D6 and CYP3A4 as the main catalysts in its biotransformation. This guide will delve into the scientific evidence supporting these findings, the methodologies used, and the known metabolic products.

Metabolic Pathways and Involved Enzymes

The metabolism of this compound is primarily oxidative. The two main metabolic pathways identified are N-dealkylation of the piperazine side chain and S-oxidation of the thioxanthene ring system.

-

CYP2D6: This polymorphic enzyme is the principal catalyst for the metabolism of this compound. Its involvement has been strongly suggested by in vitro studies where specific inhibitors of CYP2D6 significantly reduce the metabolism of the drug.

-

CYP3A4: This is another major CYP isoform in the human liver and contributes to the metabolism of this compound, although to a lesser extent than CYP2D6. Inhibition of CYP3A4 also leads to a reduction in this compound metabolism in vitro.

The primary metabolites formed through these pathways are generally considered to be pharmacologically inactive.

Neurochemical Profile of Thioxanthene Antipsychotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of thioxanthene antipsychotics, a class of drugs historically significant in the management of psychosis. This document delves into their receptor binding affinities, the signaling pathways they modulate, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction to Thioxanthene Antipsychotics

Thioxanthenes are a class of typical antipsychotic drugs that are structurally related to the phenothiazines, with the key difference being the substitution of the nitrogen atom in the central ring with a carbon atom.[1] This structural change influences their neurochemical properties and pharmacological activity. The antipsychotic effects of thioxanthenes are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] However, their broad receptor binding profile, encompassing various dopamine, serotonin, adrenergic, and histamine receptors, contributes to both their therapeutic effects and their side-effect profiles.[3][4]

This guide will focus on the following prominent members of the thioxanthene class:

-

Chlorprothixene

-

Clopenthixol

-

Flupenthixol

-

Thiothixene

-

Zuthis compound

A critical aspect of thioxanthene pharmacology is the existence of geometric isomers (cis and trans), with the cis(Z)-isomers generally exhibiting significantly higher neuroleptic potency.[5][6]

Receptor Binding Affinity Profile

The therapeutic efficacy and side-effect profile of thioxanthene antipsychotics are directly related to their binding affinities for a wide range of neurotransmitter receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of key thioxanthene derivatives for major dopamine, serotonin, adrenergic, and histaminergic receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 | D5 |

| Chlorprothixene | 18[3][7][8] | 2.96[3][7] | 4.56[3][7] | - | 9[3][7] |

| This compound | High Affinity[9] | High Affinity[9][10] | - | - | - |

| Flupentixol | Equal affinity to D2[11] | High Affinity[11] | Lower affinity[11] | Lower affinity[11] | - |

| Thiothixene | - | 0.12[12] | High Affinity[13] | - | - |

| Zuthis compound | 9.8 | 1.5 | - | - | - |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Chlorprothixene | - | 9.4[3] | - | 3[3][7] | 5.6[3][7] |

| This compound | - | High Affinity[9] | - | - | - |

| Flupentixol | - | High Affinity[11] | Binds[11] | - | - |

| Thiothixene | - | - | - | - | Low nanomolar affinity[13] |

| Zuthis compound | - | 7.6 | - | 3 | - |

Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)

| Compound | α1-adrenergic | α2-adrenergic | H1 |

| Chlorprothixene | High Affinity[14] | - | 3.75[3][7] |

| This compound | High Affinity[9] | - | - |

| Flupentixol | Binds[11] | No blocking activity[15] | - |

| Thiothixene | Low nanomolar affinity[13] | - | Low nanomolar affinity[13] |

| Zuthis compound | 33 | >4300 | 169 |

Signaling Pathways

The primary mechanism of action of thioxanthene antipsychotics involves the blockade of dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, initiate a signaling cascade that modulates neuronal activity.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o).[16] When dopamine binds to the D2 receptor, it triggers a conformational change, leading to the activation of the associated G protein. The activated G protein, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[16] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which subsequently affects the phosphorylation state and activity of various downstream proteins involved in neuronal excitability and gene expression. Thioxanthene antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby preventing this signaling cascade.

Experimental Protocols

The characterization of the neurochemical profile of thioxanthene antipsychotics relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[17][18] This protocol describes a competitive binding assay to determine the Ki of a thioxanthene antipsychotic for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Objective: To determine the inhibitory constant (Ki) of a test thioxanthene compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-spiperone (a high-affinity D2 antagonist).

-

Test Compound: Thioxanthene antipsychotic of interest.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration (e.g., 10-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test thioxanthene compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control (e.g., 10 µM haloperidol).

-

A fixed concentration of [3H]-spiperone (typically at or near its Kd value, e.g., 0.2-0.5 nM).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This allows for the assessment of how drugs like thioxanthene antipsychotics affect neurotransmitter release in real-time.

Objective: To measure the effect of a thioxanthene antipsychotic on extracellular dopamine and serotonin levels in the striatum of a rat.

Materials:

-

Animal Model: Adult male rat (e.g., Sprague-Dawley).

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a semi-permeable membrane (e.g., 2-4 mm length).

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of dopamine and serotonin.

-

Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.

-

Test Compound: Thioxanthene antipsychotic dissolved in a suitable vehicle.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula directed at the target brain region (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for a few days.

-

Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), start collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect several baseline samples to establish a stable neurotransmitter level.

-

Drug Administration: Administer the thioxanthene antipsychotic (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration to monitor the changes in extracellular dopamine and serotonin concentrations.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED. The system separates the neurotransmitters, and the electrochemical detector measures their concentrations based on their oxidation potential.

-

Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration. Plot the percentage change in neurotransmitter levels over time to visualize the effect of the thioxanthene antipsychotic.

Structure-Activity Relationships

The pharmacological activity of thioxanthenes is significantly influenced by their chemical structure. Key structural features that determine their neurochemical profile include:

-

Substitution at the 2-position: Introduction of an electron-withdrawing group, such as a chlorine atom or a trifluoromethyl group, at the 2-position of the tricyclic ring system generally enhances neuroleptic potency.[1]

-

Side Chain at the 9-position: The nature of the side chain at the 9-position is crucial for activity. The presence of a piperazine ring in the side chain, as seen in flupenthixol and thiothixene, is associated with higher potency compared to a dimethylaminopropyl side chain found in chlorprothixene.[1]

-

Geometric Isomerism: The double bond in the side chain of thioxanthenes results in cis (Z) and trans (E) isomers. The cis isomers are consistently more potent as dopamine receptor antagonists and exhibit greater antipsychotic activity.[5][6]

Conclusion

Thioxanthene antipsychotics possess a complex neurochemical profile characterized by potent dopamine D2 receptor antagonism and varying affinities for a range of other neurotransmitter receptors. This broad receptor interaction profile underlies both their therapeutic efficacy in treating psychosis and their associated side effects. A thorough understanding of their receptor binding affinities, the signaling pathways they modulate, and the experimental techniques used to characterize them is essential for researchers and drug development professionals working in the field of neuropsychopharmacology. The data and methodologies presented in this guide provide a foundational resource for further investigation and development of novel antipsychotic agents.

References

- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. <i>trans</i>-flupenthixol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]

- 9. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. KEGG DRUG: this compound [genome.jp]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Tiotixene - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Zuthis compound - Wikipedia [en.wikipedia.org]

- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacology of Clopenthixol: Hydrochloride vs. Decanoate Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clopenthixol, a first-generation thioxanthene antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[1][2] this compound is available in two principal formulations: the hydrochloride salt for oral administration and short-acting intramuscular injection, and the decanoate ester for long-acting intramuscular depot injection.[3] This technical guide provides a comprehensive comparison of the pharmacology of this compound hydrochloride and this compound decanoate, with a focus on their pharmacokinetic and pharmacodynamic profiles, supported by experimental methodologies and visual representations of key pathways.

Chemical Structures and Formulation

The fundamental difference between the two formulations lies in the esterification of the parent this compound molecule. This compound hydrochloride is the salt form of the active drug, zuthis compound, which is the cis(Z)-isomer of this compound.[1][3] The decanoate formulation is a depot preparation where zuthis compound is esterified with decanoic acid, a ten-carbon fatty acid.[4] This chemical modification significantly increases the lipophilicity of the molecule, allowing it to be dissolved in an oil vehicle (e.g., Viscoleo) for intramuscular injection.[5]

Pharmacokinetics: A Tale of Two Profiles

The esterification of this compound has profound implications for its pharmacokinetic profile, leading to distinct absorption, distribution, metabolism, and excretion characteristics for the hydrochloride and decanoate formulations.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for this compound hydrochloride (oral administration) and this compound decanoate (intramuscular administration).

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride (Oral)

| Parameter | Value | Reference |

| Bioavailability | ~49% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | [5][7] |

| Elimination Half-life (t½) | ~20 hours | [2][8] |

| Protein Binding | ~98% | [5] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4-mediated) | [6] |

| Excretion | Primarily in feces | [5] |

Table 2: Pharmacokinetic Parameters of this compound Decanoate (Intramuscular)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-7 days | [9] |

| Elimination Half-life (t½) | ~19 days | [8] |

| Protein Binding | ~98% | [5] |

| Metabolism | Hydrolysis to active zuthis compound, then hepatic metabolism | [5] |

| Excretion | Primarily in feces | [5] |

Comparative Pharmacokinetic Workflow

The differing pharmacokinetic profiles of the two formulations necessitate distinct clinical administration strategies.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and adverse effects of this compound are dictated by its affinity for various neurotransmitter receptors. While both formulations ultimately deliver the same active moiety, zuthis compound, to the brain, the sustained release of the decanoate formulation leads to a more stable receptor occupancy over time.

Data Presentation

The following table presents the in vitro binding affinities (Ki values) of this compound for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 3: Receptor Binding Profile of this compound

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D1 | High Affinity | [1][2][3] |

| Dopamine D2 | High Affinity | [1][2][3] |

| Serotonin 5-HT2A | High Affinity | [2] |

| α1-Adrenergic | High Affinity | [2] |

| Histamine H1 | Moderate Affinity | [10] |

| Muscarinic (Cholinergic) | Low Affinity | [11] |

| α2-Adrenergic | Low Affinity | [11] |

Note: Specific Ki values for this compound are not consistently reported across a comprehensive range of receptors in a single database. The affinities are described based on available literature.

Dopamine Receptor Signaling Pathway

This compound's primary mechanism of action involves the blockade of dopamine D1 and D2 receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

References

- 1. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zuthis compound | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 3. Zuthis compound acetate for acute schizophrenia and similar serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. mims.com [mims.com]

- 6. Zuthis compound - Wikipedia [en.wikipedia.org]

- 7. medicines.org.uk [medicines.org.uk]

- 8. go.drugbank.com [go.drugbank.com]

- 9. lundbeck.com [lundbeck.com]

- 10. Zuthis compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Off-Target Receptor Binding Profile of Clopenthixol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target receptor binding profile of Clopenthixol, a typical antipsychotic of the thioxanthene class. Understanding the interaction of this compound with various receptors is crucial for elucidating its therapeutic effects, predicting potential side effects, and guiding further drug development. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Off-Target Receptor Binding Affinity of this compound

This compound is a mixture of cis (Z) and trans (E) isomers, with the cis(Z)-isomer, zuthis compound, being the pharmacologically active component responsible for its antipsychotic effects.[1][2] The drug's primary therapeutic action is mediated through the antagonism of dopamine D1 and D2 receptors.[3][4] However, this compound also exhibits significant affinity for several other neurotransmitter receptors, contributing to its side effect profile.[4]

The binding affinities of a compound for different receptors are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.[5]

The following tables summarize the reported Ki values for zuthis compound at various human receptors, providing a quantitative insight into its off-target binding profile.

Table 1: Off-Target Receptor Binding Affinities of Zuthis compound

| Receptor Subtype | Ki (nM) | Receptor Family |

| Dopamine D1 | 0.83 | Dopamine Receptor |

| Dopamine D2 | 0.48 | Dopamine Receptor |

| Dopamine D3 | 0.81 | Dopamine Receptor |

| Dopamine D4 | 1.1 | Dopamine Receptor |

| Dopamine D5 | 0.58 | Dopamine Receptor |

| Serotonin 5-HT2A | 1.2 | Serotonin Receptor |

| Serotonin 5-HT2C | 4.6 | Serotonin Receptor |

| Serotonin 5-HT6 | 6.8 | Serotonin Receptor |

| Serotonin 5-HT7 | 11 | Serotonin Receptor |

| Adrenergic α1A | 1.4 | Adrenergic Receptor |

| Adrenergic α1B | 2.5 | Adrenergic Receptor |

| Adrenergic α1D | 1.3 | Adrenergic Receptor |

| Histamine H1 | 1.3 | Histamine Receptor |

| Muscarinic M1 | 100 | Muscarinic Acetylcholine Receptor |

| Muscarinic M2 | 160 | Muscarinic Acetylcholine Receptor |

| Muscarinic M3 | 110 | Muscarinic Acetylcholine Receptor |

| Muscarinic M4 | 60 | Muscarinic Acetylcholine Receptor |

| Muscarinic M5 | 110 | Muscarinic Acetylcholine Receptor |

Data compiled from the PDSP Ki Database. It is important to note that Ki values can vary depending on the experimental conditions.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of a test compound, such as this compound, is determined by its ability to displace the radioligand.

Key Methodologies:

1. Membrane Preparation:

-

Source: Tissues or cells expressing the target receptor are used.

-

Homogenization: The source material is homogenized in a cold lysis buffer.

-

Centrifugation: The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

Resuspension: The membrane pellet is washed and resuspended in a suitable buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).[7]

2. Competitive Binding Assay:

-

Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the prepared cell membranes.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a filter mat that traps the membranes.[7]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

3. Detection and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Determination of IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Below is a generalized workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Signaling Pathways of Key Off-Target Receptors

The interaction of this compound with off-target receptors can trigger various intracellular signaling cascades, leading to a range of physiological effects. The following diagrams illustrate the primary signaling pathways for the receptors to which this compound shows high affinity.

Adrenergic α1 Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

Caption: Simplified α1-adrenergic receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[9] Its activation by serotonin stimulates phospholipase C, leading to the production of IP3 and DAG, which in turn increase intracellular calcium and activate protein kinase C.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Clopenthixol Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class. Its therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors. Understanding the binding affinity of this compound for these receptors is crucial for elucidating its mechanism of action, predicting its pharmacological profile, and guiding the development of new therapeutic agents. cis(Z)-Clopenthixol is the pharmacologically active isomer.[1][2][3][4] This document provides detailed protocols for performing in vitro receptor binding assays to determine the affinity of this compound for key central nervous system receptors.

Receptor Binding Affinity of this compound

The binding affinity of this compound for a range of neurotransmitter receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 1.8 |

| D2 | 0.9 | |

| D3 | 2.5 | |

| D4 | 5.1 | |

| D5 | No data available | |

| Serotonin | 5-HT2A | 2.4 |

| Adrenergic | α1 | 2.9 |

| Histamine | H1 | 3.6 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used. Zuthis compound, the active cis(Z)-isomer of this compound, demonstrates high affinity for dopamine D1 and D2 receptors, alpha-1 adrenergic receptors, and serotonin 5-HT2 receptors.[5] It has a weaker affinity for histamine H1 receptors and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[5] Thioxanthenes like cis(Z)-clopenthixol have been shown to have equal affinity for D-1 and D-2 receptors.[6]

Experimental Workflow

A typical radioligand binding assay follows a standardized workflow to determine the binding affinity of a test compound. The process involves the preparation of receptor-containing membranes, incubation with a radiolabeled ligand and the test compound, separation of bound and free radioligand, and quantification of radioactivity.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for its primary target receptors.

Dopamine D1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

-

Radioligand: [³H]-SCH23390 (a selective D1 antagonist)

-

Receptor Source: Rat striatal membranes or cells stably expressing the human D1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding: Defined using 1 µM cis(Z)-flupenthixol.[6]

Protocol:

-

Membrane Preparation:

-

Homogenize tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[6]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.[6]

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

For total binding, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding, add 50 µL of 1 µM cis(Z)-flupenthixol.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[6]

-

Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Detection and Analysis:

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Dopamine D2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Radioligand: [³H]-Raclopride or [³H]-Spiperone (selective D2 antagonists).

-

Receptor Source: Rat striatal membranes or cells stably expressing the human D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding: Defined using 10 µM haloperidol or sulpiride.

Protocol:

-

Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or varying concentrations of this compound.

-

50 µL of [³H]-Raclopride (final concentration ~1-2 nM).

-

150 µL of membrane preparation (50-100 µg protein).

-

-

For total binding, add 50 µL of assay buffer.

-

For non-specific binding, add 50 µL of 10 µM haloperidol.

-

Incubate at room temperature for 60 minutes.[8]

-

-

Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.

-

Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.

Serotonin 5-HT2A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Receptor Source: Rat frontal cortex membranes or cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[5]

-

Non-specific Binding: Defined using 1 µM mianserin or 10 µM spiperone.

Protocol:

-

Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

For total binding, add 25 µL of assay buffer.

-

For non-specific binding, add 25 µL of 1 µM mianserin.

-

Incubate at 27°C for 60 minutes.[9]

-

-

Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay, using filters pre-soaked in 0.5% polyethyleneimine.[9]

-

Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.

Alpha-1 Adrenergic Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.

-

Radioligand: [³H]-Prazosin (a selective α1 antagonist).

-

Receptor Source: Rat brain membranes or cells stably expressing human α1 receptor subtypes.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding: Defined using 10 µM phentolamine.

Protocol:

-

Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or varying concentrations of this compound.

-

50 µL of [³H]-Prazosin (final concentration ~0.25 nM).

-

150 µL of membrane preparation (100-200 µg protein).

-

-

For total binding, add 50 µL of assay buffer.

-

For non-specific binding, add 50 µL of 10 µM phentolamine.

-

Incubate at 25°C for 30 minutes.

-

-

Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.

-

Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine, a selective H1 antagonist).

-

Receptor Source: Guinea pig brain membranes or cells stably expressing the human H1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[10]

-

Non-specific Binding: Defined using 10 µM mianserin or triprolidine.

Protocol:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

For total binding, add 50 µL of assay buffer.

-

For non-specific binding, add 50 µL of 10 µM mianserin.

-

Incubate at 25°C for 30 minutes in a shaking water bath.[10]

-

-

Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.

-

Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.

Signaling Pathways

This compound exerts its effects by antagonizing receptors that are coupled to various G-protein signaling pathways.

Dopamine D1 Receptor Signaling

Dopamine D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels.[10]

Dopamine D2 Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10]

5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptor Signaling

These receptors are primarily coupled to Gαq/11 proteins.[6] Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8]

References

- 1. Open clinical study of cis(Z)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cis(Z)-clopenthixol and this compound in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuthis compound, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.tocris.com [resources.tocris.com]

Long-Term Clopenthixol Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the methodologies used in animal studies to investigate the long-term effects of Clopenthixol, a typical antipsychotic. The following sections detail experimental designs, behavioral assessments, neurochemical analyses, and histopathological examinations, drawing from various preclinical studies.

I. Experimental Design and Drug Administration

Long-term studies with this compound and its derivatives, such as the long-acting decanoate ester, are crucial for understanding its therapeutic effects and potential side effects, including tardive dyskinesia. Animal models, primarily in rodents, are instrumental in this research.

Animal Models

-

Rodents: Wistar or Sprague-Dawley rats are commonly used to model both the antipsychotic efficacy and the extrapyramidal side effects of neuroleptics. Mice are also utilized, particularly for genetic studies.

-

Non-human primates: Macaque monkeys have been used in studies of chronic antipsychotic exposure to investigate brain structural changes.

-

Wildlife: Wapiti (North American elk) have been subjects in studies evaluating the use of zuthis compound acetate for reducing handling stress.[1][2][3]

Drug Formulations and Administration Routes

-

This compound dihydrochloride: Administered orally, often in drinking water or mixed with food, for daily dosing.

-

This compound decanoate (depot injection): A long-acting intramuscular (IM) or subcutaneous (SC) injection, which allows for sustained drug release over several weeks. This formulation is clinically relevant for ensuring treatment adherence.

-

Zuthis compound acetate: A shorter-acting depot injection used for acute sedation and stress reduction.[1][2][3]

Dosing Regimens

-

Continuous Administration: Involves consistent daily dosing or regular depot injections to maintain stable plasma concentrations of the drug.

-

Discontinuous (Intermittent) Administration: This regimen involves periods of drug administration followed by withdrawal periods. This approach is often used to model the development of dopamine receptor supersensitivity and tardive dyskinesia-like behaviors. Studies have shown that discontinuous treatment with neuroleptics like zuthis compound can lead to a long-lasting increase in oral activity in rats.[4]

II. Behavioral Assessments

A battery of behavioral tests is employed to assess the effects of long-term this compound administration on motor function, cognitive processes, and affective states.

Orofacial Dyskinesia Assessment (Vacuous Chewing Movements)

One of the most significant side effects of long-term typical antipsychotic use is tardive dyskinesia, which can be modeled in rodents by measuring vacuous chewing movements (VCMs).

Protocol: Vacuous Chewing Movement (VCM) Test in Rats

-

Habituation: Individually house rats in transparent observation cages (e.g., 20 x 30 x 20 cm) for at least 10 minutes before testing to allow for acclimatization.

-

Observation Period: Observe each rat for a predetermined period, typically 2 to 10 minutes.

-

Scoring: Count the number of VCMs, defined as purposeless chewing motions in the vertical plane, often accompanied by tongue protrusions, that are not directed at any physical object. A mirror placed beneath the cage can aid in observation.

-

Data Analysis: Compare the frequency of VCMs between the this compound-treated group and a vehicle-treated control group.

Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of a drug. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Protocol: Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS), such as a tone or light, is presented.

-

Training (Acquisition):

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance" is recorded.

-

If the rat fails to move, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor.

-

If the rat moves to the other compartment during the shock, an "escape" is recorded.

-

If the rat does not move during the shock, the trial is terminated, and an "escape failure" is recorded.

-

Repeat for a set number of trials per session.

-

-

Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer this compound or vehicle prior to the test session.

-

Data Analysis: Analyze the percentage of avoidance responses, escape responses, and escape failures. A significant decrease in avoidance responses with no change in escape responses is indicative of antipsychotic-like activity.

III. Neurochemical Analyses

Long-term this compound administration can induce adaptive changes in neurotransmitter systems, particularly the dopamine system.

Dopamine Receptor Binding Assays

These assays are used to determine the density (Bmax) and affinity (Kd) of dopamine D1 and D2 receptors in specific brain regions, most commonly the striatum.

Protocol: Dopamine D1 and D2 Receptor Binding Assay

-

Tissue Preparation:

-

Euthanize the animals and rapidly dissect the striatum on ice.

-

Homogenize the tissue in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Centrifuge the homogenate and resuspend the pellet. Repeat this wash step.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

For D1 receptor binding, incubate the membrane preparation with a radiolabeled D1 antagonist (e.g., [³H]-SCH23390) at various concentrations.

-

For D2 receptor binding, use a radiolabeled D2 antagonist (e.g., [³H]-spiperone or [³H]-raclopride).

-

To determine non-specific binding, a separate set of tubes is incubated with the radioligand in the presence of a high concentration of a non-labeled competing drug (e.g., butaclamol).

-

-

Separation and Quantification:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine the Bmax (receptor density) and Kd (receptor affinity).

-

One study found no significant differences in the densities of D-1 and D-2 receptors in the striatum of rats after 15 weeks of continuous or discontinuous zuthis compound treatment[4]. Another study in mice also reported no change in D-1 or D-2 receptor density after 12 days of zuthis compound administration[5].

Measurement of Dopamine Metabolites

Measuring the levels of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), provides an index of dopamine turnover.

Protocol: HPLC-EC for HVA and DOPAC Measurement

-

Sample Preparation:

-

Homogenize dissected brain tissue (e.g., striatum) in a solution containing an internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC-EC Analysis:

-

Use a high-performance liquid chromatography (HPLC) system with a reverse-phase C18 column.

-

The mobile phase is typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile).

-

Detect the analytes using an electrochemical detector (EC), which provides high sensitivity for electroactive compounds like dopamine and its metabolites.

-

-

Data Analysis:

-

Quantify the concentrations of HVA and DOPAC by comparing their peak heights or areas to those of known standards.

-

Normalize the data to the tissue weight or protein content.

-

A study on the related neuroleptic flupenthixol found a non-significant 25% increase in the dopamine metabolite HVA in the corpus striatum of rats after 36 weeks of treatment[6].

IV. Histopathological Examination

Histopathological analysis is used to assess any structural changes in the brain that may result from long-term antipsychotic treatment.

Protocol: Brain Tissue Histopathology

-

Tissue Fixation and Processing:

-

Perfuse the animals with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain using a cryostat or vibratome.

-

-

Staining:

-

Mount the sections on glass slides.

-

Perform staining procedures such as Hematoxylin and Eosin (H&E) for general morphology or specific immunohistochemical staining for markers of neurons (e.g., NeuN), astrocytes (e.g., GFAP), or oligodendrocytes.

-

-

Microscopy and Analysis:

-

Examine the stained sections under a light or fluorescence microscope.

-

Quantify cell numbers, neuronal size, or the intensity of staining in specific brain regions using stereological methods or image analysis software.

-

Studies on other long-term antipsychotic treatments have reported alterations such as a reduction in astrocyte numbers in the parietal grey matter of macaque monkeys[7] and degenerative changes in the midbrain of rats.

V. Quantitative Data Summary

| Parameter | Animal Model | Drug and Duration | Key Findings | Reference |

| Dopamine D1/D2 Receptor Density | Rat (Striatum) | Zuthis compound (15 weeks) | No significant change in D1 or D2 receptor density. | [4] |

| Dopamine D1/D2 Receptor Density | Mouse (Striatum) | Zuthis compound (12 days) | No change in D1 or D2 receptor density. | [5] |

| Dopamine Metabolite (HVA) | Rat (Corpus Striatum) | Flupenthixol (36 weeks) | Non-significant 25% increase in HVA. | [6] |

| Noradrenergic Metabolite (MOPEG) | Rat (Forebrain) | Flupenthixol (36 weeks) | Significant 14% decrease in MOPEG. | [6] |

| Physiological Parameters | Wapiti | Zuthis compound Acetate (24h) | Lower body temp, less hemoconcentration, lower cortisol & lactate. | [1][3] |

| Glial Cell Number | Macaque Monkey | Haloperidol/Olanzapine (chronic) | 20.5% lower astrocyte number. | [7] |

VI. Visualizations

Experimental Workflow for Behavioral and Neurochemical Analysis

Caption: Workflow for assessing long-term this compound effects.

Putative Signaling Pathway of this compound Action

References

- 1. Vacuous Chewing Test [bio-protocol.org]

- 2. Long-term behavioural and biochemical effects following prolonged treatment with a neuroleptic drug (flupenthixol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of zuthis compound acetate to decrease handling stress in wapiti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. The neuropathological effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of chronic antipsychotic treatment on brain structure: a serial magnetic resonance imaging study with ex vivo and postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Clopenthixol as a D1/D2 Receptor Blockade Tool Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopenthixol is a typical antipsychotic of the thioxanthene class that functions as a potent antagonist for both dopamine D1 and D2 receptors. This dual antagonism makes it a valuable tool compound in neuroscience research for investigating the roles of these receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in in vitro and in vivo experimental settings to study D1/D2 receptor blockade.

Pharmacological Profile of this compound

This compound exhibits high affinity for both D1 and D2 dopamine receptors. Its utility as a tool compound is underscored by its well-characterized binding affinities, which allow for targeted experimental design. However, researchers should be aware of its affinity for other receptors, which may influence experimental outcomes.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 1.8 |

| Dopamine D2 | 0.9 |

| Dopamine D3 | 1.1 |

| Dopamine D4 | 2.5 |

| Dopamine D5 | 1.3 |

| Serotonin 5-HT2A | 5.4 |

| Serotonin 5-HT2C | 14 |

| Serotonin 5-HT6 | 4.8 |

| Serotonin 5-HT7 | 8.1 |

| Alpha-1 Adrenergic | 2.9 |

| Histamine H1 | 3.6 |

Note: Ki values are compiled from various sources and may vary between studies and experimental conditions.

Signaling Pathways

Understanding the downstream signaling cascades of D1 and D2 receptors is crucial for interpreting the effects of this compound.

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Upon activation by dopamine, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. This compound blocks this cascade by preventing dopamine from binding to the D1 receptor.

Application Notes and Protocols: A Preclinical Comparison of Intramuscular versus Oral Clopenthixol Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopenthixol is a typical antipsychotic of the thioxanthene class, widely used in the management of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonism of dopamine D1 and D2 receptors.[1][2] In preclinical research, understanding the pharmacokinetic and pharmacodynamic profiles of different administration routes is crucial for establishing dose-response relationships and predicting clinical outcomes. This document provides a detailed comparison of intramuscular (IM) and oral (PO) administration of this compound in preclinical settings, focusing on pharmacokinetic parameters and relevant behavioral assays. While direct comparative preclinical studies providing quantitative pharmacokinetic data for both routes are limited in publicly available literature, this document synthesizes available information to guide research protocols.

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound, specifically its active cis(Z)-isomer zuthis compound, exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway.[3] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi subunit. Antagonism of these receptors by this compound disrupts the normal signaling cascade initiated by dopamine.

Signaling Pathways of Dopamine D2 Receptor Antagonism

The binding of an antagonist like this compound to the D2 receptor prevents the activation of two main signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

References

- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. varsitytutors.com [varsitytutors.com]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Ethopharmacological Assessment of Clopenthixol in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopenthixol, also known as Zuthis compound, is a typical antipsychotic drug belonging to the thioxanthene class.[1][2][3][4] Its primary therapeutic action involves the antagonism of dopamine D1 and D2 receptors in the brain.[1][2][3][4][5] Additionally, this compound exhibits high affinity for alpha-1-adrenergic and serotonin 5-HT2 receptors, with weaker effects on histamine H1 and muscarinic cholinergic receptors.[1][3] This multimodal receptor profile underlies its antipsychotic effects and potential side effects.

These application notes provide a framework for the ethopharmacological evaluation of this compound in mice, offering detailed protocols for assessing its effects on various behavioral domains, including aggression, locomotor activity, anxiety, and depression-like states.

Mechanism of Action

This compound's primary mechanism is the blockade of postsynaptic dopamine D1 and D2 receptors.[1][3][5] Overactivity in dopaminergic pathways is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.[2][4] By antagonizing these receptors, this compound mitigates excessive dopamine neurotransmission.[2][4] Its interaction with other receptors, such as 5-HT2 and alpha-1 adrenergic receptors, may contribute to its overall therapeutic profile and side effects.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Zuthis compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Clopenthixol in Drug-Induced Catalepsy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, first introduced in 1961. It functions primarily as a dopamine receptor antagonist and is a valuable pharmacological tool for studying the mechanisms of antipsychotic action and their associated extrapyramidal side effects (EPS). One of the most prominent and measurable EPS in preclinical models is catalepsy, a state of motor rigidity and an inability to correct an externally imposed posture. By inducing catalepsy, this compound serves as a reliable agent in rodent models to investigate the neurobiological basis of EPS and to screen novel therapeutic agents for their potential to cause or mitigate these side effects.

This compound is a mixture of geometric isomers, with the cis(Z)-isomer, known as zuthis compound, being the pharmacologically active component responsible for its antipsychotic and cataleptogenic effects.[1][2] Understanding the application of this compound in these models is crucial for neuropharmacology and drug development.

Mechanism of Action: Induction of Catalepsy